(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol
CAS No.: 2413848-15-2
Cat. No.: VC5613678
Molecular Formula: C8H12O2
Molecular Weight: 140.182
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413848-15-2 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.182 |
| IUPAC Name | (1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]nonan-3-ol |
| Standard InChI | InChI=1S/C8H12O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4-9H,1-3H2/t4-,5+,6-,7+,8+/m0/s1 |
| Standard InChI Key | FQMFLKBRPFUGSY-BZCSJUTBSA-N |
| SMILES | C1CC2C3C(C1O2)CC3O |
Introduction
Chemical Structure and Stereochemistry
Tricyclic Framework
The core structure consists of a tricyclo[4.2.1.0²,⁵]nonane system, where:
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A seven-membered oxepane ring (9-oxa) is fused to a bicyclo[4.2.1] framework.
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The oxygen atom occupies the 9-position, forming an ether linkage.
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A hydroxyl group (-OH) is located at the 3-position, contributing to the molecule’s polarity .
Stereochemical Configuration
The absolute configuration at each chiral center is critical for the compound’s properties:
| Chiral Center | Configuration | Role in Structure |
|---|---|---|
| C1 | R | Bridgehead |
| C2 | R | Ether ring fusion |
| C3 | R | Hydroxyl position |
| C5 | R | Bridge stability |
| C6 | S | Ring conformation |
The stereochemistry is confirmed by its InChIKey (FQMFLKBRPFUGSY-YQXRAVKXSA-N) and SMILES string (C1C[C@H]2[C@H]3C@@HC[C@H]3O), which encode the spatial arrangement of substituents .
Synthetic Approaches
Organocatalytic Domino Reactions
A study by Wang et al. (2018) demonstrated the use of modularly designed organocatalysts (MDOs) for synthesizing 3-oxabicyclo[3.3.1]nonan-2-ones via a domino Michael-hemiacetalization-Michael reaction . Although the target scaffold differs, this approach highlights the potential for stereoselective assembly of oxygen-containing tricycles using chiral catalysts.
Retrosynthetic Considerations
Key disconnections for (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.0²,⁵]nonan-3-ol could involve:
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Intramolecular etherification to form the oxepane ring.
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Asymmetric hydrogenation or kinetic resolution to establish stereocenters.
Physicochemical Properties
Data from PubChem and experimental analyses reveal the following properties :
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 140.18 g/mol | PubChem 2.1 |
| XLogP3-AA | 0.2 | Computed (XLogP3 3.0) |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |
| Topological Polar Surface | 40.5 Ų | Computed |
The low XLogP3-AA value indicates moderate hydrophilicity, while the absence of rotatable bonds suggests conformational rigidity.
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